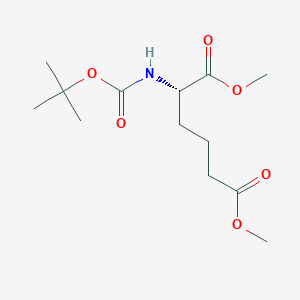
(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate typically involves the protection of the amino group of an amino acid derivative with a Boc group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. This method allows for efficient and sustainable synthesis by continuously feeding the reactants through a microreactor, which provides better control over reaction conditions and improves yield and purity .
化学反応の分析
Types of Reactions
(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Substitution: Common reagents include alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Deprotection: The major product formed is the free amine derivative after the removal of the Boc group.
Substitution: The major products depend on the substituents introduced during the reaction, such as alkylated or acylated derivatives.
科学的研究の応用
(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
類似化合物との比較
Similar Compounds
(S)-2-Amino-6-(tert-butoxycarbonylamino)hexanoic acid: A lysine derivative with similar Boc protection.
(S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: Another Boc-protected amino acid derivative used in medicinal chemistry.
Uniqueness
(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate is unique due to its specific structure and the presence of two ester groups, which provide additional sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
特性
分子式 |
C13H23NO6 |
|---|---|
分子量 |
289.32 g/mol |
IUPAC名 |
dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioate |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(16)19-5)7-6-8-10(15)18-4/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m0/s1 |
InChIキー |
WMHDXSNIVADUCW-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OC)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















